Diphenyl-2-pyridylphosphine

Catalog No.
S560285
CAS No.
37943-90-1
M.F
C17H14NP
M. Wt
263.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyl-2-pyridylphosphine

CAS Number

37943-90-1

Product Name

Diphenyl-2-pyridylphosphine

IUPAC Name

diphenyl(pyridin-2-yl)phosphane

Molecular Formula

C17H14NP

Molecular Weight

263.27 g/mol

InChI

InChI=1S/C17H14NP/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)17-13-7-8-14-18-17/h1-14H

InChI Key

SVABQOITNJTVNJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=N3

Solubility

10 [ug/mL]

Synonyms

2-(Diphenylphosphino)pyridine; 2-Pyridyldiphenylphosphine; Diphenyl(2-pyridinyl)phosphine;

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=N3
Diphenyl-2-pyridylphosphine, also known as DPPP, is a phosphine ligand widely used in various fields of research and industry. This paper will provide a comprehensive review of DPPP, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Diphenyl-2-pyridylphosphine is a phosphine ligand with the chemical formula C21H19NP. It was first synthesized in 1951 by Schlesinger and Pindzola as a potential ligand for transition metal complexes. Diphenyl-2-pyridylphosphine is commonly used in homogeneous catalysis, where it acts as a stabilizer for metal complexes, as well as in drug discovery and material science.
Diphenyl-2-pyridylphosphine is a white crystalline solid with a melting point of 141-144°C and a boiling point of 350-360°C. It is poorly soluble in water but soluble in many organic solvents. Diphenyl-2-pyridylphosphine is an air-stable compound and can be stored at room temperature for extended periods. Its molecular weight is 309.36 g/mol.
Diphenyl-2-pyridylphosphine can be synthesized by reacting 2-bromo-pyridine with triphenylphosphine in the presence of a base, such as potassium carbonate. The reaction yields Diphenyl-2-pyridylphosphine as a white solid, which can be purified by recrystallization or column chromatography. The purity of Diphenyl-2-pyridylphosphine can be confirmed by various analytical methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry.
Diphenyl-2-pyridylphosphine can be analyzed by various techniques, including NMR, IR spectroscopy, and mass spectrometry. NMR spectroscopy can be used to determine the purity and structure of Diphenyl-2-pyridylphosphine by analyzing the chemical shifts of the phosphorus and carbon atoms. IR spectroscopy can be used to identify functional groups in Diphenyl-2-pyridylphosphine, while mass spectrometry can be used to determine the molecular weight and fragmentation patterns of Diphenyl-2-pyridylphosphine.
Diphenyl-2-pyridylphosphine has been found to exhibit antimicrobial and antifungal activity. It has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. However, further studies are needed to determine its effectiveness and safety in humans.
Diphenyl-2-pyridylphosphine is relatively non-toxic and is not known to pose any significant health risks. However, as with any chemical, proper handling and storage procedures should be followed to minimize the risk of exposure. It is also important to ensure that Diphenyl-2-pyridylphosphine is properly disposed of after use to prevent environmental contamination.
Diphenyl-2-pyridylphosphine is widely used in various fields of research and industry. It is commonly used as a ligand in homogeneous catalysis, where it stabilizes metal complexes and enhances their catalytic activity. Diphenyl-2-pyridylphosphine is also used in drug discovery, where it acts as a chiral auxiliary for the synthesis of enantiopure compounds. In material science, Diphenyl-2-pyridylphosphine is used as a precursor for the synthesis of nanoparticles and thin films.
The use of Diphenyl-2-pyridylphosphine in various fields of research and industry is well-established. However, ongoing research is focused on developing new applications and improving the efficiency and selectivity of existing processes. There is also a growing interest in the use of Diphenyl-2-pyridylphosphine in biomedicine, particularly in cancer therapy.
Diphenyl-2-pyridylphosphine has the potential to play a significant role in various fields of research and industry. Its use as a ligand in catalysis has the potential to lead to more efficient and cost-effective processes, while its use in material science could lead to the development of new materials with unique properties. In biomedicine, Diphenyl-2-pyridylphosphine has the potential to become a valuable tool for cancer therapy.
One limitation of Diphenyl-2-pyridylphosphine is its relatively low solubility in water, which limits its use in aqueous environments. Future research could focus on developing new synthetic routes for Diphenyl-2-pyridylphosphine that improve its solubility in water and other polar solvents. Another area of research could focus on the development of new applications for Diphenyl-2-pyridylphosphine, particularly in biomedicine and material science.
- Developing new synthetic routes for Diphenyl-2-pyridylphosphine that improve its solubility in water and other polar solvents.
- Exploring the use of Diphenyl-2-pyridylphosphine in biomedicine, particularly in cancer therapy.
- Investigating the potential of Diphenyl-2-pyridylphosphine as a chiral auxiliary for the synthesis of enantiopure compounds.
- Exploring the use of Diphenyl-2-pyridylphosphine in material science, particularly in the synthesis of nanoparticles and thin films.
- Developing new applications of Diphenyl-2-pyridylphosphine in other fields of research and industry, such as energy storage and production.

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (95%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Diphenyl-2-pyridylphosphine

Dates

Modify: 2023-08-15

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